1-(3-Ethoxycarbonylphenyl)pyrrole

Descripción

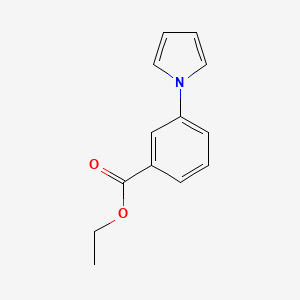

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3-pyrrol-1-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)11-6-5-7-12(10-11)14-8-3-4-9-14/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAJVZUYGSTURO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Ethoxycarbonylphenyl Pyrrole and Analogous N Arylpyrroles

Classical Pyrrole (B145914) Synthesis Adaptations

Classical methods for pyrrole synthesis, such as the Knorr, Paal-Knorr, and Hantzsch syntheses, have been adapted to produce N-arylpyrroles. mdpi.comthieme-connect.com These reactions typically involve the condensation of carbonyl compounds with amines.

Knorr Pyrrole Synthesis Modifications for N-Arylpyrrole Formation

The Knorr pyrrole synthesis traditionally involves the reaction of an α-amino-ketone with a compound containing an active methylene (B1212753) group. wikipedia.orgwikipedia.org For the synthesis of N-arylpyrroles, a primary aromatic amine is used as a reactant. The mechanism involves the initial condensation of the amine and a ketone to form an imine, which then tautomerizes to an enamine. This is followed by cyclization, dehydration, and isomerization to yield the pyrrole ring. wikipedia.org

A modified Knorr pyrrole reaction has been described that utilizes the hydrogenation of an oxime to generate the requisite aminoketone intermediate, replacing the use of zinc for the reduction of a phenylhydrazone. acs.org Catalytic versions of the Knorr synthesis have also been developed, employing manganese catalysts for the dehydrogenative coupling of amino alcohols with keto esters to produce pyrroles. organic-chemistry.org

| Reactant 1 | Reactant 2 | Key Transformation | Catalyst/Conditions |

|---|---|---|---|

| α-Amino-ketone | β-Ketoester (or compound with active methylene group) | Condensation and cyclization | Zinc and acetic acid (classical) wikipedia.org |

| Oxime of α-ketoester | β-Ketoester | Reductive condensation | Hydrogenation (e.g., H2/Pd) acs.org |

| Amino alcohol | Keto ester | Dehydrogenative coupling | Manganese catalyst organic-chemistry.org |

Paal-Knorr Pyrrole Synthesis Approaches with N-Substituted Reactants

The Paal-Knorr synthesis is a widely used and versatile method for preparing N-substituted pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as an aniline (B41778) derivative, under neutral or weakly acidic conditions. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction is one of the most common approaches for synthesizing N-arylpyrroles due to its operational simplicity and the availability of starting materials. nih.govacs.org

The reaction mechanism proceeds through the formation of a hemiaminal by the attack of the amine on a protonated carbonyl group. A subsequent attack by the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to form the aromatic pyrrole ring. wikipedia.org A variety of catalysts, including Brønsted acids like acetic acid and Lewis acids, can be employed to facilitate the reaction. mdpi.com Recent advancements have focused on developing greener and more efficient protocols, including the use of water as a solvent and catalyst- and solvent-free conditions. nih.govrsc.org

| 1,4-Dicarbonyl Compound | Amine Reactant | Conditions | Reference |

|---|---|---|---|

| 2,5-Hexanedione | Aniline | Weakly acidic (e.g., acetic acid) | organic-chemistry.org |

| 2,5-Dimethoxytetrahydrofuran (B146720) | Aromatic amines | Iron(III) chloride in water | organic-chemistry.org |

| Acetonylacetone | Primary aromatic amines | CATAPAL 200 (alumina), solvent-free | mdpi.com |

| 2,5-Hexanedione | Anilines | Stirring at room temperature (catalyst and solvent-free) | rsc.org |

Hantzsch Pyrrole Synthesis Strategies for Aryl-Substituted Pyrrole Systems

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia (B1221849) or a primary amine and an α-haloketone to produce substituted pyrroles. wikipedia.orgwikipedia.org To synthesize N-arylpyrroles, a primary aromatic amine is used in place of ammonia. The mechanism begins with the formation of an enamine from the reaction of the β-ketoester and the primary amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and elimination of water lead to the formation of the pyrrole ring. wikipedia.orgyoutube.com

While the Hantzsch synthesis is a classical method, it has been considered less developed compared to the Knorr and Paal-Knorr reactions. thieme-connect.com However, modern variations have been explored, including organocatalytic approaches using DABCO in water and mechanochemical methods like ball milling. thieme-connect.comyoutube.com These adaptations aim to improve the efficiency and applicability of the Hantzsch synthesis for creating highly substituted pyrroles. thieme-connect.com

Cycloaddition Reaction Pathways

Cycloaddition reactions offer powerful and convergent strategies for the construction of the pyrrole ring, often with high regioselectivity and stereoselectivity. bohrium.com

Van Leusen [3+2] Cycloaddition Protocols Utilizing Tosylmethyl Isocyanides (TosMICs) for Pyrrole Scaffolds

The Van Leusen pyrrole synthesis is a versatile [3+2] cycloaddition reaction that utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a three-atom synthon. dntb.gov.uamdpi.com This method involves the reaction of TosMIC with an electron-deficient alkene, such as an α,β-unsaturated ester or ketone, in the presence of a base. nih.govnih.gov The reaction proceeds via a Michael addition of the TosMIC anion to the alkene, followed by a 5-endo-trig cyclization. Elimination of the tosyl group and subsequent tautomerization yields the pyrrole. wikipedia.org

This protocol is highly valued for its operational simplicity, the stability and commercial availability of TosMIC, and its broad substrate scope, allowing for the synthesis of a wide variety of substituted pyrroles. nih.govresearchgate.net For the synthesis of N-arylpyrroles, the aryl group is typically introduced via the Michael acceptor.

| Component | Role | Examples |

|---|---|---|

| Tosylmethyl isocyanide (TosMIC) | Three-atom synthon (C-N-C) | p-Toluenesulfonylmethyl isocyanide |

| Electron-deficient alkene (Michael acceptor) | Two-atom synthon (C-C) | α,β-Unsaturated esters, ketones, nitriles, nitroolefins nih.gov |

| Base | Deprotonation of TosMIC | Potassium carbonate, sodium hydride, DBU |

1,3-Dipolar Cycloaddition Reactions in Pyrrole Ring Construction

The 1,3-dipolar cycloaddition is a powerful pericyclic reaction for constructing five-membered heterocyclic rings. wikipedia.orgnumberanalytics.com This reaction involves a 1,3-dipole reacting with a dipolarophile, which is typically an alkene or alkyne. wikipedia.org While various 1,3-dipoles can be employed, the synthesis of pyrroles often involves azomethine ylides.

The reaction of münchnones (mesoionic oxazolones) with alkynes is a classic example of a 1,3-dipolar cycloaddition that yields pyrroles. wikipedia.org The reaction proceeds through a [3+2] cycloaddition followed by a retro-Diels-Alder reaction to extrude carbon dioxide, resulting in the formation of the pyrrole ring. wikipedia.org The substituents on the resulting pyrrole are determined by the starting münchnone and alkyne. This method provides a route to multiply substituted pyrroles.

Another approach involves the reaction of azomethine ylides, which can be generated in situ from various precursors, with suitable dipolarophiles. youtube.com The stereochemistry of the resulting pyrrolidine (B122466) or pyrrole can often be controlled by the reaction conditions and the nature of the reactants. youtube.com

[4+2] Cycloaddition Reactions (Diels-Alder Type) for Pyrrole Ring Formation

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, can be applied to the formation of the pyrrole ring, although the aromaticity of pyrrole can make it a less reactive diene. ucla.eduresearchgate.net The reactivity can be enhanced by using pyrrole derivatives with electron-withdrawing groups on the nitrogen atom. ucla.edu While the direct [4+2] cycloaddition of pyrrole itself is challenging, intramolecular versions and reactions with highly reactive dienophiles have been reported. For instance, 1-pyrrolyl fumarates can undergo facile intramolecular Diels-Alder reactions. ucla.edu

The cycloaddition of N-arylpyrroles with benzynes, generated from diaryliodonium salts, provides a pathway to bridged-ring amines, which can be further transformed into N-phenylamine derivatives. nih.gov This reaction proceeds under mild conditions and tolerates a range of substituents on the aryl ring. nih.gov Furthermore, hetero-Diels-Alder reactions of 1,3-dienylboronic esters with nitrosoarenes can yield N-arylpyrroles, although the yields can be variable depending on the electronic properties of the substituents. organic-chemistry.org Lewis acid-promoted [4+2] cycloadditions of furanyl cyclopropanes with nitrosoarenes have also been shown to produce 1,2-oxazine derivatives, showcasing a different reactivity pattern for the cyclopropane (B1198618) moiety. rsc.org

It's important to note that the mechanism of these cycloadditions can be complex, sometimes proceeding through a stepwise pathway involving zwitterionic intermediates rather than a concerted mechanism. researchgate.net The stereochemistry of the final product is directly influenced by the reaction mechanism. researchgate.net

Transition Metal-Mediated and Catalytic Synthetic Routes

Transition metal catalysis has revolutionized the synthesis of N-arylpyrroles, offering mild and efficient routes with broad substrate scope and functional group tolerance.

Palladium-Catalyzed Carbon-Nitrogen Bond Formations for N-Arylation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for forming the C-N bond between a pyrrole and an aryl group. wikipedia.orgatlanchimpharma.com This reaction typically involves the coupling of an aryl halide or triflate with pyrrole in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.orgscilit.comnih.gov The development of sterically hindered and electron-rich phosphine ligands has been crucial for the success of these reactions, allowing for the coupling of even less reactive aryl chlorides. rsc.orgscilit.com

These methods are highly versatile and have been successfully applied to the synthesis of a wide variety of N-arylated heterocycles, including those with significant steric hindrance. researchgate.netnih.gov The reaction conditions can often be mild, and the catalyst loading can be low, making it an attractive method for both laboratory and industrial scale synthesis. rsc.orgresearchgate.net The direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis has also been developed, providing a route to valuable 2-arylpyrroles. rsc.orgresearchgate.net

The Ullmann condensation, a copper-catalyzed alternative, can also be used for N-arylation, though it often requires harsher reaction conditions. wikipedia.orgnih.govorganic-chemistry.org However, recent advancements have led to the development of more active copper catalysts that operate under milder conditions. mdpi.comnih.gov

Table 1: Comparison of Palladium-Catalyzed N-Arylation Methods

| Reaction Type | Catalyst/Ligand System | Key Features |

|---|---|---|

| Buchwald-Hartwig Amination | Pd/Phosphine Ligands (e.g., keYPhos, XPhos) | Mild conditions, broad substrate scope including aryl chlorides, low catalyst loading. rsc.orgscilit.comnih.gov |

| Direct C2-Arylation | Pd(PPh3)4/Ag2CO3 | Direct functionalization at the C2 position of N-acyl pyrroles. rsc.orgresearchgate.net |

| Denitrative N-Arylation | Palladium catalyst | Utilizes nitroarenes as arylating agents. researchgate.net |

Metal Salt and Nanoparticle Catalysis in Pyrrole Synthesis

In recent years, metal salts and nanoparticles have emerged as efficient and often reusable catalysts for pyrrole synthesis. nih.govresearchgate.net Nickel ferrite (B1171679) nanoparticles, for instance, have been used as a magnetically recoverable catalyst for the one-pot, four-component synthesis of substituted pyrroles. nih.gov This method offers advantages such as easy catalyst separation and reuse without significant loss of activity. nih.govresearchgate.net

Copper-based nanoparticles, such as Cu@imine/Fe3O4, have also been employed for the rapid and green synthesis of polysubstituted pyrroles under solvent-free conditions. nih.govresearchgate.net These nanocatalysts often exhibit high reactivity, leading to excellent yields in short reaction times. nih.gov Other metal salts, including zinc iodide and rhodium perfluorobutyrate, have been shown to catalyze the conversion of dienyl azides into substituted pyrroles at room temperature, providing a mild and efficient pathway for pyrrole formation. organic-chemistry.org

Table 2: Examples of Metal Salt and Nanoparticle Catalysts in Pyrrole Synthesis

| Catalyst | Reaction Type | Key Advantages |

|---|---|---|

| Nickel Ferrite Nanoparticles | One-pot, four-component synthesis | Magnetically separable, reusable, high yields. nih.gov |

| Cu@imine/Fe3O4 MNPs | Four-component reaction | Low catalyst loading, short reaction times, solvent-free conditions. nih.govresearchgate.net |

| Fe3O4@SiO2–PTMS–guanidine–SA MNPs | Paal-Knorr synthesis | Room temperature, solvent-free, reusable. nih.gov |

| Zinc Iodide (ZnI2) | From dienyl azides | Mild, room temperature reaction, cost-effective. organic-chemistry.org |

Organocatalytic and Base-Promoted Methods (e.g., DABCO catalysis)

Organocatalysis provides a metal-free alternative for the synthesis of N-arylpyrroles. rsc.org Chiral phosphoric acids, for example, have been utilized in the atroposelective synthesis of axially chiral N-arylpyrroles. nih.govresearchgate.net These reactions can proceed with high diastereo- and enantioselectivity. nih.govresearchgate.net Secondary amines have also been employed as organocatalysts in sequential multi-component strategies to produce N-aryl pyrrole-3-carbaldehydes. rsc.org

Bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can also promote the synthesis of pyrroles. While specific examples for 1-(3-ethoxycarbonylphenyl)pyrrole are not detailed, the general principles of base-promoted reactions are applicable.

Green Chemistry Approaches in N-Arylpyrrole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of N-arylpyrroles, focusing on reducing waste, using less hazardous chemicals, and improving energy efficiency.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating. mdpi.comnih.gov The synthesis of N-substituted pyrroles can be achieved under microwave conditions, sometimes without the need for an additional catalyst. researchgate.net For example, the reaction of 2,5-dimethoxytetrahydrofuran with various anilines can be efficiently carried out under microwave irradiation. researchgate.netnih.gov

Microwave-assisted synthesis has been successfully applied to a variety of heterocyclic systems, including the preparation of N-arylpiperazines and 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. nih.govrsc.org The rapid and volumetric heating provided by microwaves can overcome activation barriers and accelerate reaction rates, making it a highly attractive green chemistry approach. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Aryl Pyrroles

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional Heating | Several hours | Moderate to good | Often requires high-boiling solvents. |

| Microwave Irradiation | Minutes to a few hours | Often higher yields | Can be performed in greener solvents or solvent-free. nih.govresearchgate.netnih.gov |

Solvent-Free and Aqueous Medium Reactions

In recent years, the principles of green chemistry have driven the development of synthetic methodologies that minimize or eliminate the use of hazardous organic solvents. nih.gov Reactions conducted in aqueous media or under solvent-free conditions, often enhanced by microwave irradiation, have emerged as powerful alternatives for the synthesis of N-arylpyrroles. nih.govacademie-sciences.fr

The Paal-Knorr reaction, a classical method for pyrrole synthesis involving the condensation of a 1,4-dicarbonyl compound with a primary amine, has been successfully adapted to aqueous conditions. researchgate.netorganic-chemistry.org For instance, the reaction of hexa-2,5-dione with various primary amines in water at 100°C has been shown to produce N-substituted 2,5-dimethylpyrroles in good to excellent yields without the need for any catalyst. researchgate.net This method offers a significant environmental advantage over traditional approaches that rely on organic solvents. researchgate.net

Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has also proven to be a highly efficient method for the preparation of various heterocyclic compounds, including pyrrole derivatives. academie-sciences.froatext.com This technique often leads to shorter reaction times, higher yields, and simpler work-up procedures compared to conventional heating methods. nih.govacademie-sciences.fr For example, the synthesis of aryl E 2-propen-1-ones has been achieved in over 80% yield via a solvent-free aldol (B89426) condensation under microwave irradiation. nih.gov Similarly, the condensation of phenylhydroxylamine with aryl aldehydes to form benzylideneaniline (B1666777) oxides proceeds in high yields and short reaction times under solvent-free microwave conditions, highlighting the potential of this approach for related N-aryl compound syntheses. nih.gov

The following table summarizes the advantages of solvent-free and aqueous medium reactions for the synthesis of N-arylpyrroles and related compounds.

Multicomponent Reaction Strategies for N-Arylpyrrole Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. bohrium.comsemanticscholar.org This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity, making it a powerful tool for the synthesis of substituted pyrroles. bohrium.comsemanticscholar.org

Several MCRs have been developed for the construction of the N-arylpyrrole core. semanticscholar.org One notable example involves the dirhodium(II)-catalyzed three-component assembly of an imine, diazoacetonitrile, and an activated alkynyl coupling partner. acs.orgcapes.gov.brnih.gov This reaction proceeds through the formation of a transient azomethine ylide, which undergoes a [3+2] cycloaddition with the dipolarophile to furnish substituted 1,2-diarylpyrroles in moderate to good yields. acs.orgcapes.gov.brnih.gov

Another versatile MCR for synthesizing polysubstituted pyrroles involves the reaction of arylglyoxals, a β-dicarbonyl compound, and an amine source, such as ammonium (B1175870) acetate. semanticscholar.org This strategy has been successfully employed to generate a variety of pyrrole derivatives. semanticscholar.org For instance, the reaction between arylglyoxals, acetylacetone, and enaminoketones provides a straightforward route to highly functionalized pyrroles. semanticscholar.org

The following table provides examples of multicomponent reactions used for the synthesis of N-arylpyrroles.

Mechanistic Investigations and Reaction Chemistry of N Arylpyrrole Compounds

Detailed Proposed Reaction Mechanisms for Pyrrole (B145914) Annulation Pathways

The formation of the pyrrole ring in N-arylpyrroles can be achieved through several synthetic strategies, each with its own distinct mechanistic pathway. Key among these are the Paal-Knorr synthesis, the Huisgen 1,3-dipolar cycloaddition, and other annulation reactions involving various starting materials.

The Paal-Knorr pyrrole synthesis is a classic and widely used method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, an aniline (B41778) derivative. alfa-chemistry.comorganic-chemistry.orgwikipedia.org The reaction is typically catalyzed by acid. rgmcet.edu.in The proposed mechanism commences with the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound. The primary amine then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiaminal intermediate. wikipedia.org Subsequent intramolecular attack of the nitrogen on the second carbonyl group leads to a cyclic intermediate. alfa-chemistry.comyoutube.com This is followed by a series of dehydration steps to yield the aromatic pyrrole ring. wikipedia.org The rate-determining step is generally considered to be the ring-closing step. alfa-chemistry.com

Another significant route to N-arylpyrroles is the Huisgen 1,3-dipolar cycloaddition . This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, such as an alkyne or alkene. organic-chemistry.orgfu-berlin.de For the synthesis of pyrroles, this can involve the reaction of an azomethine ylide (a 1,3-dipole) with an alkyne. researchgate.netnih.gov The reaction is believed to proceed in a concerted fashion, where the new sigma bonds are formed simultaneously. organic-chemistry.org This method offers a high degree of control over the substitution pattern of the resulting pyrrole.

More recent developments include annulation reactions that utilize different starting materials and catalysts. For instance, the reaction of nitroalkenes with various partners can lead to pyrrole formation through a [3+2] annulation, often involving a Michael addition followed by cyclization and elimination of the nitro group. chim.it Similarly, the Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) which, upon deprotonation, acts as a nucleophile in a Michael addition with an enone, followed by an intramolecular cyclization and elimination of the tosyl group to form the pyrrole. nih.govwikipedia.org

Role of Key Intermediates in N-Arylpyrrole Construction

The formation of the pyrrole ring in the synthesis of 1-(3-ethoxycarbonylphenyl)pyrrole and related N-arylpyrroles proceeds through a series of reactive intermediates that dictate the course of the reaction. Understanding the nature and reactivity of these intermediates is fundamental to controlling the outcome of the synthesis.

Imino aldehydes can be considered as precursors or intermediates in certain pyrrole syntheses. For instance, in variations of the Paal-Knorr synthesis, the initial condensation of an amine with one of the carbonyl groups of a 1,4-dicarbonyl compound can be viewed as forming an imine intermediate, which then participates in the subsequent ring-closing step.

Carbanions play a crucial role in several modern pyrrole synthesis methodologies. acs.org In the Van Leusen reaction, the deprotonation of TosMIC generates a stabilized carbanion that initiates the key Michael addition step. nih.gov Similarly, base-mediated syntheses of polysubstituted pyrroles from N-allyl ketimines and alkynes proceed through carbanionic intermediates. acs.org These carbanions can attack triple bonds or other electrophilic centers, leading to the formation of new carbon-carbon bonds essential for building the pyrrole ring. acs.org

N-Ylides , specifically azomethine ylides, are key 1,3-dipolar intermediates in the Huisgen cycloaddition approach to pyrroles. researchgate.netnih.gov These ylides can be generated in situ from various precursors, such as the thermolysis of aziridines or the reaction of imines with carbenes. Once formed, they readily undergo [3+2] cycloaddition with dipolarophiles like alkynes to construct the five-membered pyrrole ring in a single step. nih.gov The substituents on both the ylide and the dipolarophile influence the regiochemistry and stereochemistry of the cycloaddition.

Analysis of Regioselectivity and Stereoselectivity in Pyrrole Ring Formation

The control of regioselectivity and stereoselectivity is a critical aspect of pyrrole synthesis, enabling the precise construction of target molecules with specific substitution patterns and three-dimensional arrangements.

Regioselectivity , the preferential formation of one constitutional isomer over another, is a key consideration in many pyrrole syntheses. In the Paal-Knorr synthesis, the inherent symmetry of the 1,4-dicarbonyl starting material often simplifies regiochemical outcomes. However, in cycloaddition reactions, the regioselectivity is governed by the electronic and steric properties of the reacting partners. For example, in the 1,3-dipolar cycloaddition of an azomethine ylide with an unsymmetrical alkyne, the regiochemical outcome is determined by the frontier molecular orbital interactions between the dipole and the dipolarophile. organic-chemistry.org Similarly, in the synthesis of tetrasubstituted pyrroles via 1,3-dipolar cycloaddition, complete regiochemical control can often be achieved. nih.gov The choice of catalyst can also be used to switch the regioselectivity, leading to different product isomers from the same starting materials. nih.gov

Stereoselectivity , the preferential formation of one stereoisomer over another, is particularly important when chiral centers or axes are being created. In recent years, significant progress has been made in the enantioselective synthesis of N-arylpyrroles, which can exhibit axial chirality due to restricted rotation around the N-aryl bond. researchgate.netresearchgate.net These atroposelective syntheses often employ chiral catalysts, such as chiral phosphoric acids or metal complexes, to induce high levels of enantioselectivity. researchgate.netresearchgate.netescholarship.org The stereochemical outcome of these reactions is often influenced by non-covalent interactions between the substrate, the catalyst, and the reagents.

Electrophilic Aromatic Substitution Reactions on the Pyrrole Nucleus

The pyrrole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution reactions. onlineorganicchemistrytutor.compearson.com The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing its nucleophilicity compared to benzene (B151609). pearson.com

Electrophilic attack on the pyrrole ring of a compound like this compound can occur at either the C2 or C3 position. Generally, substitution is favored at the C2 (or α) position because the resulting carbocation intermediate is more stabilized by resonance. onlineorganicchemistrytutor.comslideshare.net Attack at the C2 position allows for the delocalization of the positive charge over three atoms, including the nitrogen, whereas attack at the C3 (or β) position results in a less stable intermediate with delocalization over only two carbon atoms. onlineorganicchemistrytutor.comslideshare.net

However, the regioselectivity of electrophilic substitution can be influenced by the nature of the substituent on the nitrogen atom. In the case of 1-(phenylsulfonyl)pyrrole, the electron-withdrawing nature of the phenylsulfonyl group can direct substitution to the C3 position under certain conditions. researchgate.net The ethoxycarbonylphenyl group on this compound is also electron-withdrawing, which could potentially influence the site of electrophilic attack.

Common electrophilic substitution reactions of pyrroles include:

Halogenation: Introduction of halogen atoms (Cl, Br, I).

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively.

The conditions for these reactions are generally milder than those required for benzene due to the higher reactivity of the pyrrole ring. pearson.com

Functional Group Transformations on the Ethoxycarbonylphenyl Moiety

The ethoxycarbonylphenyl group in this compound offers a handle for further synthetic modifications, allowing for the introduction of diverse functionalities. The ester group is a versatile functional group that can undergo a variety of transformations.

One of the most common reactions is hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. The resulting carboxylic acid can then be used in a range of subsequent reactions, such as:

Amide bond formation: Reaction with an amine in the presence of a coupling agent to form an amide.

Esterification: Reaction with an alcohol under acidic conditions to form a different ester.

Reduction: Reduction to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

Conversion to an acyl chloride: Reaction with a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride. The acyl chloride is a highly reactive intermediate that can be used to form a variety of other functional groups.

The presence of the pyrrole ring may influence the reactivity of the ethoxycarbonyl group, and reaction conditions should be chosen carefully to avoid unwanted side reactions on the pyrrole nucleus.

Derivatization and Structural Diversification of the 1 3 Ethoxycarbonylphenyl Pyrrole Scaffold

N-Substitution Strategies and Aromatic Ring Modifications

Furthermore, the nitrogen atom of the pyrrole (B145914) ring can be a site for further substitution, although this is less common once the N-aryl bond is formed. Modifications often focus on the aromatic ring, as introducing various substituents can modulate electronic properties, steric hindrance, and potential points for further reactions. mdpi.com For instance, the introduction of halogen atoms can provide handles for subsequent cross-coupling reactions, allowing for the attachment of a wide range of other molecular fragments. rsc.orgnih.gov The conversion of the ethoxycarbonyl group into other functionalities can also alter the electronic nature of the phenyl ring, thereby influencing its reactivity in subsequent modification steps.

Pyrrole Ring Functionalization at α and β Positions (C-2, C-3, C-4, C-5)

The pyrrole ring is inherently electron-rich and readily undergoes electrophilic substitution. pearson.com The preferred sites for substitution are the α-positions (C-2 and C-5) due to the greater resonance stabilization of the resulting cationic intermediate (arenium ion) compared to substitution at the β-positions (C-3 and C-4). onlineorganicchemistrytutor.comyoutube.com

Common electrophilic substitution reactions applicable to the pyrrole moiety within the 1-(3-ethoxycarbonylphenyl)pyrrole scaffold include:

Halogenation: Introduction of bromine, chlorine, or iodine using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or iodine in the presence of a mild base.

Nitration: Typically carried out using mild nitrating agents, such as acetyl nitrate, to avoid oxidation of the sensitive pyrrole ring.

Sulfonation: Achieved with reagents like the pyridine-SO₃ complex.

Acylation: Friedel-Crafts acylation can be performed under mild conditions, for instance, using acetic anhydride (B1165640) with a mild Lewis acid catalyst like SnCl₄, to introduce acyl groups, usually at the 2-position. pearson.com

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a classic method to introduce a formyl group at the C-2 position.

While α-functionalization is generally favored, β-selective reactions can be achieved. acs.org This can be influenced by the steric bulk of the N-aryl substituent and by the choice of catalyst systems, such as those involving rhodium, which can direct arylation to the C-3 position. acs.org The presence of substituents already on the pyrrole ring can also direct incoming electrophiles to other positions. acs.org For example, if the C-2 and C-5 positions are blocked, substitution will occur at the C-3 or C-4 positions.

Table 1: Regioselectivity in Pyrrole Functionalization

| Position | Type of Substitution | Stability of Intermediate | Common Reagents |

|---|---|---|---|

| C-2 (α) | Electrophilic | More stable (3 resonance structures) | NBS, NCS, Acetyl nitrate, Pyridine-SO₃, Vilsmeier-Haack reagent |

| C-3 (β) | Electrophilic | Less stable (2 resonance structures) | Rhodium catalysts for directed C-H arylation |

| C-4 (β) | Electrophilic | Less stable (2 resonance structures) | Rhodium catalysts for directed C-H arylation |

| C-5 (α) | Electrophilic | More stable (3 resonance structures) | NBS, NCS, Acetyl nitrate, Pyridine-SO₃, Vilsmeier-Haack reagent |

Synthesis of Fused Heterocyclic Systems Incorporating N-Arylpyrrole Motifs (e.g., Pyrroloquinazolines, Pyrrolopyridazines)

The this compound scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. These larger structures are of interest due to their presence in various biologically active molecules.

Pyrroloquinazolines: These can be synthesized from N-arylpyrroles through intramolecular cyclization reactions. For instance, if the N-aryl ring contains an appropriately positioned ortho-amino or nitro group, it can be used to form the quinazoline (B50416) ring system. A common strategy involves the reaction of N-arylpyrroles with reagents like anthranilonitrile or methyl anthranilate to construct the fused pyrrolo[1,2-a]quinazoline core. deepdyve.com

Pyrrolopyridazines: These fused systems can be formed by first introducing functional groups onto the pyrrole ring that can then participate in a ring-forming reaction. For example, if dicarbonyl functionalities are introduced at the C-3 and C-4 positions of the pyrrole ring, subsequent condensation with hydrazine (B178648) or its derivatives can lead to the formation of the pyridazine (B1198779) ring, resulting in a pyrrolo[3,4-d]pyridazine structure. deepdyve.com

Another approach to fused systems involves intramolecular C-H activation and annulation. For example, N-arylpyrroles bearing a bromo-substituent on the aryl ring can undergo visible light-mediated annulation with alkynes to form pyrrolo[1,2-a]quinolines. rsc.orgnih.gov This method avoids transition metal catalysts and proceeds at room temperature. rsc.orgnih.gov

Modification of the Ethoxycarbonyl Group (e.g., Hydrolysis to Carboxylic Acid, Ester Exchange)

The ethoxycarbonyl group (-COOEt) on the phenyl ring is a versatile handle for further derivatization.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is fundamental, as the resulting carboxylic acid opens up a wide range of subsequent chemical modifications. For instance, the carboxylic acid can be coupled with various amines to form amides using standard peptide coupling reagents, or it can be converted to an acid chloride to react with a wide range of nucleophiles.

Transesterification (Ester Exchange): The ethoxy group can be exchanged for other alkoxy groups by treating the ester with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of different alkyl or aryl groups into the ester functionality, which can be used to fine-tune the steric and electronic properties of the molecule.

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This resulting hydroxymethyl group can then be further modified, for example, by oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution reactions.

Reaction with Organometallics: The ester can react with Grignard reagents or organolithium compounds to form tertiary alcohols, providing a route to introduce two new carbon-carbon bonds.

Introduction of Additional Substituents and Complex Architectures

Building upon the foundational derivatization strategies, more complex molecular architectures can be assembled from the this compound scaffold. nih.gov The development of complexity-generating reactions allows for the construction of novel molecular frameworks, often with high stereocontrol. nih.gov

For example, a pyrrole derivative can be part of a larger, multi-component reaction. The functional groups introduced in earlier steps (e.g., halogens, formyl groups, carboxylic acids) can serve as anchor points for cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings. These reactions allow for the attachment of other aryl, vinyl, or alkynyl fragments, leading to highly elaborate structures.

Furthermore, the synthesis of complex, three-dimensional scaffolds can be achieved through cascade reactions. nih.gov These are one-pot sequences where the product of an initial reaction becomes the substrate for a subsequent transformation, rapidly building molecular complexity. For instance, a functionalized N-arylpyrrole could be designed to undergo an intramolecular cycloaddition, leading to a rigid, polycyclic architecture. The strategic placement of reactive groups on both the pyrrole and the N-aryl ring can facilitate such programmed cascade events, leading to the efficient synthesis of novel and intricate molecular designs. nih.gov

Spectroscopic and Structural Elucidation Methodologies in N Arylpyrrole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. For N-arylpyrroles, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable tools, providing detailed information about the chemical environment of each atom.

Proton NMR spectroscopy of N-arylpyrroles allows for the identification and differentiation of the various protons in the molecule. The chemical shifts (δ) of the pyrrole (B145914) and phenyl protons are influenced by their electronic environment and their spatial relationship with other parts of the molecule. The multiplicity of the signals (singlet, doublet, triplet, etc.) arises from spin-spin coupling between neighboring protons, providing valuable information about the connectivity of the atoms.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 1-(3-Ethoxycarbonylphenyl)pyrrole would give rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and electronic environment of the carbon atoms. For instance, the carbonyl carbon of the ester group would appear at a significantly different chemical shift compared to the aromatic and pyrrole carbons.

Detailed ¹³C-NMR data for this compound is not available in the searched literature. However, the spectrum would be expected to show distinct signals for the two types of pyrrole carbons, the six carbons of the phenyl ring, the carbonyl carbon, and the two carbons of the ethoxy group.

For more complex N-arylpyrroles, or to unambiguously assign proton and carbon signals, advanced 2D NMR techniques are employed. Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks, helping to identify adjacent protons within the pyrrole and phenyl rings.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for determining the spatial proximity of protons, which is crucial for understanding the conformation of the molecule, such as the dihedral angle between the pyrrole and phenyl rings. However, in some cases, obtaining clear NOESY correlations can be challenging.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.

Key expected vibrational frequencies include:

C=O stretch: A strong absorption band typically in the region of 1700-1730 cm⁻¹ for the ester carbonyl group.

C-O stretch: Bands associated with the ester C-O bonds.

Aromatic C-H stretch: Signals typically above 3000 cm⁻¹.

Aromatic C=C stretch: Absorptions in the 1450-1600 cm⁻¹ region.

Pyrrole C-H and C-N stretching vibrations.

Specific IR data for this compound is not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent ion.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group, the entire ethoxycarbonyl group, and other characteristic cleavages of the N-arylpyrrole skeleton. This fragmentation data is instrumental in confirming the proposed structure. While general N-arylpyrrole structures are characterized using mass spectrometry, specific fragmentation data for this compound is not documented in the available search results.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

The successful application of this technique is contingent upon the ability to grow a suitable single crystal of the compound. While the structures of many N-arylpyrroles have been confirmed by single-crystal X-ray diffraction, specific crystallographic data for this compound is not present in the public domain based on the conducted searches.

Computational and Theoretical Chemistry Studies of N Arylpyrrole Systems

Density Functional Theory (DFT) Applications in Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a cornerstone in the computational investigation of N-arylpyrrole systems, offering a balance between accuracy and computational cost. nih.govresearchgate.net DFT calculations are instrumental in determining the optimized geometries and electronic properties of these molecules in their ground state. nih.gov A popular choice for such studies is the B3LYP hybrid functional combined with a Pople-style basis set like 6-31G(d), which includes a polarization function to better describe the electron distribution. nih.govresearchgate.net

These calculations reveal crucial information about the electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a key parameter, as a smaller gap often correlates with higher reactivity and can indicate potential for intramolecular charge transfer. nih.gov For instance, in studies of pyrrolic ring derivatives, it has been observed that three-dimensional conjugated architectures can lead to a decrease in the HOMO-LUMO gap, which in turn extends the absorption spectrum to longer wavelengths. nih.gov

The application of DFT allows for a detailed analysis of how substituents on the aryl ring, such as the ethoxycarbonyl group in 1-(3-ethoxycarbonylphenyl)pyrrole, influence the electronic properties and geometry of the entire molecule. The calculated electronic structure from DFT serves as the foundation for further computational analysis, including reactivity predictions and the simulation of spectroscopic properties.

Table 1: Representative DFT Functionals and Basis Sets for N-Arylpyrrole Studies

| Functional/Method | Basis Set | Typical Application |

| B3LYP | 6-31G(d,p) | Geometry optimization and electronic structure of the ground state. nih.govresearchgate.net |

| CAM-B3LYP | 6-31++G** | Optimization of structures with solvent effects (using PCM). nih.gov |

| ωB97X-D | Def2-SVP | Calculation of reaction pathways with dispersion corrections. nih.gov |

This table is for illustrative purposes and the choice of functional and basis set can vary depending on the specific properties being investigated.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule's most stable conformation, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. arxiv.orgnih.govnih.gov MD simulations are invaluable for exploring the conformational landscape of flexible molecules like this compound, where rotation around the bond connecting the phenyl and pyrrole (B145914) rings can lead to various conformers.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time. nih.gov This allows for the study of not only the conformational changes of a single molecule but also its interactions with surrounding molecules, such as solvents or other reactants. nih.gov

For complex systems, all-atom MD simulations can provide detailed insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding the behavior of these compounds in condensed phases. nih.gov Although computationally intensive, these simulations can reveal preferred orientations and interaction energies that govern molecular recognition and self-assembly processes. arxiv.org

Quantum Chemical Calculations for Reactivity Prediction and Mechanistic Pathway Elucidation

For N-arylpyrroles, these calculations can predict sites of electrophilic or nucleophilic attack. chemrevlett.com Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and softness, can be used to rationalize and predict the regioselectivity of reactions. mdpi.com For example, the local softness can be used to predict the most likely sites for reaction in a molecule. mdpi.com

Automated reaction path search methods, such as the artificial force induced reaction (AFIR) method, can systematically explore possible reaction pathways, which is particularly useful for discovering new reactions or understanding complex reaction networks. nih.govnih.gov These methods have been successfully applied to various organic reactions and can be instrumental in designing synthetic routes for novel N-arylpyrrole derivatives. nih.gov

Table 2: Key Concepts in Quantum Chemical Reactivity Prediction

| Concept | Description | Application |

| Potential Energy Surface (PES) | A mathematical surface that describes the energy of a molecule as a function of its geometry. | Identifying stable molecules, transition states, and reaction pathways. scienceopen.com |

| Transition State | The highest energy point along the reaction coordinate, representing the energy barrier for a reaction. | Calculating activation energies and reaction rates. rsc.org |

| Conceptual DFT Descriptors | Quantities like electronegativity, hardness, and softness that describe the reactivity of a molecule. | Predicting sites of reaction and understanding selectivity. mdpi.com |

Theoretical Investigations of Spectroscopic Parameters and Electronic Transitions

Computational chemistry plays a vital role in the interpretation and prediction of spectroscopic data. chemrevlett.comresearchgate.net Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectroscopy. nih.gov By comparing the calculated spectrum with the experimental one, researchers can assign the observed transitions to specific electronic excitations within the molecule.

For this compound, TD-DFT calculations can predict how the interplay between the pyrrole and the substituted phenyl ring affects the electronic transitions. These calculations can help to understand the nature of the excited states, for instance, whether they involve localized excitations on one of the rings or charge-transfer character between them. nih.gov

Furthermore, quantum chemical methods can be used to calculate other spectroscopic parameters, such as the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy and the vibrational frequencies in Infrared (IR) and Raman spectroscopy. researchgate.net These theoretical predictions can aid in the structural elucidation of new compounds and provide a deeper understanding of their vibrational modes.

Computational Modeling of Synthetic Reactions and Selectivity

Computational modeling has become an indispensable tool for understanding and predicting the outcomes of chemical reactions, including those used to synthesize N-arylpyrroles. mit.edunih.gov By modeling the reaction pathways of different possible products, chemists can gain insights into the factors that control the selectivity of a reaction.

For example, in the synthesis of N-arylpyrroles via a one-pot hetero-Diels-Alder/ring contraction cascade, DFT calculations have been used to investigate the proposed mechanism. nih.govresearchgate.net These calculations can determine the transition state barriers for different reaction pathways, allowing for the prediction of the major product. researchgate.net In one study, four different pathways were evaluated for the initial Diels-Alder step, and the lowest transition state barrier was found to be only 8.8 kcal/mol, supporting the feasibility of the proposed cascade process. researchgate.net

Such computational studies can guide the optimization of reaction conditions, such as temperature and catalyst choice, to favor the desired product. mit.edu By providing a molecular-level understanding of the reaction mechanism, computational modeling accelerates the development of efficient and selective synthetic methods for valuable compounds like this compound. mit.edunih.gov

Advanced Applications of N Arylpyrrole Systems in Chemical Research

Role as Versatile Building Blocks in Complex Organic Synthesis and Methodology Development

The N-arylpyrrole framework, particularly exemplified by 1-(3-ethoxycarbonylphenyl)pyrrole, serves as a crucial building block in the design and synthesis of more complex molecular architectures. The strategic placement of the ethoxycarbonylphenyl group on the pyrrole (B145914) nitrogen introduces functionalities that can be exploited for further synthetic transformations. This versatility has led to its use in the development of novel synthetic methodologies and the construction of intricate organic molecules.

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry, with various methods being employed to construct this aromatic ring system. Classical methods such as the Paal-Knorr, Hantzsch, and Knorr pyrrole syntheses remain fundamental. wikipedia.orgpharmaguideline.comnih.gov The Paal-Knorr synthesis, for instance, involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as 3-aminobenzoic acid ethyl ester, to form the corresponding N-substituted pyrrole. pharmaguideline.comnih.gov This approach is often utilized for its reliability and the accessibility of starting materials.

More contemporary methods, such as the Van Leusen pyrrole synthesis, offer alternative pathways to substituted pyrroles. researchgate.net This reaction typically involves the use of tosylmethyl isocyanide (TosMIC) as a key reagent. researchgate.net Additionally, transition metal-catalyzed reactions, including those employing palladium, ruthenium, and gold catalysts, have emerged as powerful tools for pyrrole synthesis and functionalization, often allowing for milder reaction conditions and greater functional group tolerance. organic-chemistry.orgresearchgate.netnih.gov For instance, gold-catalyzed intramolecular reactions between pyrroles and alkynes have been shown to lead to dearomatization and the formation of complex polycyclic systems. nih.gov

The ethoxycarbonyl group on the phenyl ring of this compound provides a handle for a variety of chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. This allows for the incorporation of the N-arylpyrrole unit into larger molecules, such as peptides or polymers. nih.gov The pyrrole ring itself is susceptible to electrophilic substitution reactions, allowing for the introduction of additional substituents at various positions. pharmaguideline.com This reactivity has been exploited in the late-stage functionalization of complex molecules.

The utility of N-arylpyrroles as building blocks is further demonstrated by their use in the synthesis of fused heterocyclic systems. For example, pyrrole-based enaminones can be used as precursors for the synthesis of indolizines and pyrrolo[1,2-a]pyrazines, which are classes of compounds with interesting biological activities. nih.gov

Table 1: Synthetic Routes to Substituted Pyrroles

| Synthesis Method | Key Reactants/Reagents | Description |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine | Condensation reaction to form the pyrrole ring. pharmaguideline.comnih.gov |

| Hantzsch Synthesis | α-Haloketone, β-Ketoester, Ammonia (B1221849)/Primary amine | A multi-component reaction leading to substituted pyrroles. wikipedia.orgpharmaguideline.comsciforum.net |

| Knorr Synthesis | α-Amino ketone, Activated methylene (B1212753) compound | Condensation reaction to form the pyrrole ring. wikipedia.orgpharmaguideline.comorganic-chemistry.org |

| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Enone | A [3+2] cycloaddition reaction. researchgate.net |

| Transition Metal Catalysis | Various precursors, Catalysts (e.g., Pd, Ru, Au) | Enables diverse and efficient pyrrole synthesis and functionalization. organic-chemistry.orgresearchgate.netnih.gov |

Integration into Functional Material Architectures (e.g., Organic Electronic Components, Dye Systems)

The unique electronic and photophysical properties of N-arylpyrrole systems, including this compound, make them attractive candidates for integration into functional material architectures. These materials find applications in various fields, including organic electronics and the development of novel dye systems.

In the realm of organic electronics , the conductivity and semiconducting properties of pyrrole-based materials are of significant interest. wikipedia.orgrsc.org The pyrrole ring is an electron-rich heterocycle, and its polymerization can lead to conductive polymers. The properties of these polymers can be tuned by the nature of the substituent on the nitrogen atom. The ethoxycarbonylphenyl group in this compound can influence the electronic properties of the resulting material through its electron-withdrawing nature and its effect on the planarity and packing of the polymer chains. Organic field-effect transistors (OFETs) and organic solar cells are potential applications for such materials. wikipedia.org

The development of fluorescent molecular probes is another area where N-arylpyrroles have shown promise. The Paal-Knorr reaction has been utilized to synthesize fluorescent pyrroles that can act as probes for biological targets like cyclooxygenase-2 (COX-2). nih.gov The fluorescence properties of these pyrroles can be modulated by altering the substituents on the pyrrole core. The emission wavelengths of some fluorescent pyrroles are in the range of 280–450 nm with excitation at around 260 nm. nih.gov This tunability is crucial for designing probes with specific optical properties for various imaging and sensing applications.

Furthermore, the ability of pyrrole derivatives to form self-assembled monolayers on surfaces like gold opens up possibilities for creating well-defined interfaces in electronic devices. acs.org The electrochemical polymerization of these self-assembled monolayers can lead to the formation of ultrathin polymer films with controlled thickness and morphology, which is essential for the fabrication of nanoscale electronic components. acs.org

Catalytic Applications and Ligand Design in Organic Reactions

The N-arylpyrrole scaffold, as seen in this compound, is a valuable platform for the design of ligands for transition metal catalysis and for the development of organocatalysts. The nitrogen atom of the pyrrole ring and potential coordinating groups on the N-aryl substituent can bind to metal centers, influencing their catalytic activity and selectivity.

In ligand design , the pyrrole ring can be incorporated into multidentate ligands that can chelate to a metal ion. For example, pyrrole-based ligands have been synthesized and complexed with transition metals like copper(II) and nickel(II). researchgate.net The electronic properties of the pyrrole ring and the steric bulk of its substituents can be systematically varied to fine-tune the properties of the resulting metal complex. The ethoxycarbonyl group on the phenyl ring of this compound can be modified to introduce additional donor atoms, leading to ligands with different coordination modes and electronic environments around the metal center.

Organocatalysis , which utilizes small organic molecules as catalysts, is a rapidly growing field. Pyrrole-containing macrocycles, such as calix researchgate.netpyrroles, have been shown to act as organocatalysts. beilstein-journals.org These molecules can activate substrates through hydrogen bonding interactions, facilitating reactions like the hetero-Diels-Alder reaction. beilstein-journals.org While this compound itself is not a macrocycle, its derivatives could be incorporated into larger structures that possess catalytic activity.

Furthermore, the pyrrole motif is found in more complex catalytic systems. For instance, iron(III) chloride has been used as a catalyst in the Paal-Knorr pyrrole synthesis. organic-chemistry.org In some multi-component reactions for the synthesis of pyrrole derivatives, FeCl3 has been employed as a catalyst. nih.gov The development of new catalytic systems for pyrrole synthesis and functionalization is an active area of research. sciforum.net

Precursors for Supramolecular Assembly and Self-Assembled Systems

The ability of molecules to spontaneously organize into well-defined, non-covalently bonded structures is the foundation of supramolecular chemistry. N-arylpyrroles, including derivatives of this compound, can serve as precursors for the construction of complex supramolecular assemblies and self-assembled systems.

The formation of self-assembled monolayers (SAMs) on surfaces is a prime example of this phenomenon. Pyrrole-containing alkanethiols can form ordered monolayers on gold surfaces. acs.org These SAMs can then be further modified, for instance, by electrochemical polymerization to create thin polymer films with controlled structures. acs.org The nature of the N-aryl group can influence the packing and stability of these self-assembled systems.

In a broader context, the principles of supramolecular assembly are central to the function of many biological systems and are increasingly being harnessed for the development of advanced materials. The non-covalent interactions that drive self-assembly include hydrogen bonding, π-π stacking, and van der Waals forces. The aromatic nature of the pyrrole and phenyl rings in this compound makes it a candidate for participating in π-π stacking interactions. The ethoxycarbonyl group can engage in hydrogen bonding, either as an acceptor or, after hydrolysis to a carboxylic acid, as a donor.

Complex supramolecular structures can be formed through the interaction of metal complexes. For example, the self-assembly of platinum(II) complexes can be directed by halogen bonding interactions. nih.gov While not directly involving this compound, this illustrates the diverse forces that can be employed in supramolecular chemistry. The design of N-arylpyrrole derivatives with specific recognition motifs could lead to the formation of novel supramolecular architectures with tailored properties and functions. The use of cryptands to form supramolecular assemblies with calixarene (B151959) complexes further highlights the modularity and potential of this approach. rsc.org

Concluding Perspectives and Future Research Trajectories

Current Challenges and Emerging Opportunities in N-Arylpyrrole Synthesis and Derivatization

The synthesis of N-arylpyrroles, while achievable through various methods, is not without its difficulties. A primary challenge lies in achieving regioselectivity, particularly in the C-H arylation of pyrroles where α-positions are typically favored over β-positions. acs.org Overcoming this inherent reactivity to selectively functionalize the β-position presents a significant hurdle. acs.org However, the development of novel catalyst systems, such as specific rhodium catalysts, has shown promise in directing arylation to the less reactive β-site, opening up new avenues for creating diverse pyrrole-containing molecules. acs.org

Another challenge is the often-harsh reaction conditions required for some synthetic routes, which can limit the functional group tolerance of the substrates. The development of milder and more efficient catalytic systems is a continuous pursuit. For instance, the use of combined-acid catalytic systems, involving both a Lewis acid and a chiral phosphoric acid, has enabled the highly atroposelective synthesis of arylpyrroles via the Paal-Knorr reaction, demonstrating the potential for precise enantiocontrol. nih.gov

Emerging opportunities are arising from the development of novel synthetic strategies that offer greater efficiency and broader substrate scope. One-pot reactions, such as the hetero-Diels-Alder/ring contraction cascade of 1-boronodienes with arylnitroso compounds, provide a direct and efficient route to N-arylpyrroles. worktribe.com Furthermore, the application of modern synthetic techniques, including mechanochemistry in the van Leusen pyrrole (B145914) synthesis, offers a more environmentally friendly and efficient alternative to traditional solution-phase reactions. organic-chemistry.org

The derivatization of the resulting N-arylpyrroles also presents both challenges and opportunities. Late-stage functionalization of complex natural products containing the pyrrole motif is often hindered by the presence of multiple reactive sites. nih.gov Developing selective reactions that can target specific positions on the pyrrole ring without affecting other sensitive functional groups is a key area of research. nih.gov The ability to achieve such selectivity would unlock the potential to create a vast library of analogues for structure-activity relationship (SAR) studies, crucial for drug discovery. nih.gov

Development of Novel and Sustainable Synthetic Methodologies for Arylpyrrole Scaffolds

The chemical industry's increasing focus on sustainability has spurred the development of greener synthetic methods for producing arylpyrrole scaffolds. A significant area of advancement is the use of environmentally benign catalysts and solvents. For example, iron(III) chloride has been used as a catalyst for the Paal-Knorr pyrrole condensation in water, offering a mild and economical approach to N-substituted pyrroles. organic-chemistry.org Similarly, the use of low-cost and commercially available aluminas as catalysts for the Paal-Knorr reaction demonstrates a move towards more sustainable and economically viable processes. mdpi.com

The exploration of alternative energy sources, such as microwave irradiation, has also shown promise in accelerating reactions and improving yields in pyrrole synthesis. mdpi.com Additionally, the use of ionic liquids as recyclable reaction media provides a greener alternative to volatile organic solvents. organic-chemistry.org

Looking ahead, the design of synthetic routes that utilize renewable starting materials and generate minimal byproducts will be a major focus. The development of catalytic systems that can activate C-H bonds with high selectivity will continue to be a priority, as this allows for the direct functionalization of simple and abundant precursors, reducing the need for pre-functionalized starting materials. acs.org

Exploration of Untapped Chemical Reactivity and Transformation Pathways

While the fundamental reactivity of the pyrrole ring is well-established, there remains significant untapped potential in exploring novel transformations and reactivity patterns, particularly for N-arylpyrroles like 1-(3-ethoxycarbonylphenyl)pyrrole. The electronic nature of the N-aryl substituent can significantly influence the reactivity of the pyrrole core, opening up possibilities for transformations that are not readily achievable with simple N-alkyl or N-unsubstituted pyrroles.

One area of interest is the exploration of cycloaddition reactions. While pyrroles can act as dienes in Diels-Alder reactions, this reactivity is often limited. wikipedia.org Investigating the influence of the ethoxycarbonylphenyl group on the dienophilic or dienic character of the pyrrole ring could lead to the discovery of new cycloaddition pathways for the construction of complex polycyclic systems.

Furthermore, the development of novel ring-opening and skeletal editing strategies for N-arylpyrroles could provide access to a diverse range of nitrogen-containing heterocycles. researchgate.net For instance, the in situ generation of vinamidinium salt intermediates from the ring-opening of pyrimidines has been shown to be a powerful tool for constructing various heteroarenes. researchgate.net Applying similar concepts to N-arylpyrroles could unlock new synthetic possibilities.

The unique electronic properties of N-arylpyrroles also make them interesting substrates for photoredox catalysis and other modern synthetic methods. The interplay between the aromatic pyrrole ring and the substituted phenyl group could lead to novel reactivity patterns under photochemical or electrochemical conditions.

Finally, the strategic placement of the ethoxycarbonyl group on the phenyl ring of this compound offers a handle for further functionalization. This ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of other functional groups, providing a gateway to a vast chemical space of novel pyrrole derivatives. nih.gov

Potential Avenues for Advanced Chemical Applications of this compound in Emerging Technologies

The unique structural and electronic features of this compound and its derivatives position them as promising candidates for a variety of advanced applications in emerging technologies.

In the realm of materials science , N-arylpyrroles can serve as building blocks for novel organic electronic materials. The extended π-system and the potential for tuning electronic properties through substitution on both the pyrrole and phenyl rings make them attractive for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). For instance, aggregation-induced emission luminogens (AIEgens) based on dihydropyrrolo[3,2-b]pyrrole scaffolds have demonstrated tunable fluorescence properties with applications as reversible fluorescent thermometers and sensors for metal ions. rsc.org

The ability to form conductive polymers is a well-known characteristic of pyrroles. wikipedia.org N-aryl substitution can modulate the polymerization process and the properties of the resulting polymers, leading to materials with tailored conductivity, stability, and processability for applications in sensors, actuators, and energy storage devices.

In the field of medicinal chemistry , the pyrrole scaffold is a common motif in many biologically active compounds. chemicalbook.commdpi.com The N-arylpyrrole framework of this compound provides a versatile platform for the design and synthesis of new therapeutic agents. The ability to mimic protein-protein interaction hot-spot residues has been demonstrated for tetrasubstituted pyrrole derivatives, highlighting their potential as anticancer agents. nih.gov The ethoxycarbonylphenyl group can be modified to introduce various pharmacophores, enabling the optimization of binding affinity, selectivity, and pharmacokinetic properties.

Furthermore, the development of chemical sensors and molecular probes represents another promising avenue. The fluorescence properties of N-arylpyrroles can be designed to be sensitive to specific analytes or environmental conditions. The incorporation of recognition elements onto the pyrrole or phenyl ring can lead to highly selective and sensitive sensors for detecting metal ions, anions, or biologically important molecules. Recent advances in nanotechnology can be leveraged to enhance the sensitivity and selectivity of such sensors. austinpublishinggroup.com

Finally, the application of N-arylpyrroles in catalysis is an area ripe for exploration. The nitrogen atom of the pyrrole ring can act as a ligand for metal catalysts, and the aryl substituent can be used to fine-tune the steric and electronic environment of the metal center. This could lead to the development of novel catalysts for a wide range of organic transformations.

Q & A

Q. What are the common synthetic routes for 1-(3-Ethoxycarbonylphenyl)pyrrole, and how are intermediates purified?

The synthesis typically involves multi-component reactions or functionalization of pre-existing pyrrole scaffolds. For example, Paal-Knorr pyrrole synthesis is a foundational method for constructing the pyrrole ring, followed by regioselective carboxylation or ethoxycarbonyl group introduction . Purification often employs silica gel chromatography (as seen in derivatives like hexadecanoic acid esters) or recrystallization using ethanol/water mixtures . Purity is confirmed via thin-layer chromatography (TLC) and quantified using HPLC with UV detection .

Q. How is the molecular structure of this compound validated experimentally?

Structural validation combines spectroscopic techniques:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ ~6.5–7.5 ppm for pyrrole protons, δ ~165 ppm for ethoxycarbonyl carbons) .

- FT-IR : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the ethoxycarbonyl group) .

- Mass spectrometry (MS) : Confirms molecular weight via [M+H]+ peaks .

Q. What are the key safety considerations when handling this compound in the lab?

While direct toxicity data for this compound are limited, analogous pyrrole derivatives show hazards:

- Acute toxicity : Oral LD50 > 300 mg/kg in rodents (similar to 1-(2-aminophenyl)pyrrole derivatives) .

- Waste disposal : Requires segregation of organic byproducts and coordination with certified waste management services to avoid environmental contamination .

Advanced Research Questions

Q. How can regioselectivity challenges in derivatizing the pyrrole ring be addressed?

Regioselective functionalization is achieved via:

- Directed metalation : Using strong bases like LDA (lithium diisopropylamide) to deprotonate specific positions, followed by electrophilic quenching (e.g., carboxylation with CO2) .

- Catalytic strategies : Pt(IV)-catalyzed hydroamination triggers cyclization to fused heterocycles (e.g., pyrrolo[1,2-a]quinoxalines) .

Q. What methodologies resolve contradictions in reported biological activities of pyrrole derivatives?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) are resolved through:

- Dose-response profiling : Systematic evaluation of IC50 values across cell lines .

- Metabolite tracking : LC-MS/MS identifies active metabolites versus parent compound contributions .

- In vivo validation : Comparative studies in rodent models (e.g., colitis assays) clarify toxicity thresholds .

Q. How do computational methods enhance the design of this compound-based catalysts?

Density functional theory (DFT) calculations predict:

- Electronic properties : HOMO/LUMO gaps guide reactivity in photoredox catalysis .

- Transition-state modeling : Optimizes asymmetric synthesis pathways (e.g., enantioselective trifluoromethylation) . Experimental validation via X-ray crystallography or vibrational spectroscopy (e.g., B3LYP/cc-pVTZ basis sets) refines these models .

Q. What advanced techniques characterize thin films of polymeric pyrrole derivatives?

Electropolymerized films (e.g., poly(1-(2-aminophenyl)pyrrole)) are analyzed using:

- Cyclic voltammetry (CV) : Monitors redox behavior and conductivity .

- Scanning electron microscopy (SEM) : Visualizes surface morphology .

- UV-vis spectroscopy : Tracks π-π* transitions to assess conjugation length .

Methodological Considerations

Q. How are reaction byproducts minimized during synthesis?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .

- Catalyst tuning : Natural hydroxyapatite catalysts improve yield in multi-component reactions (e.g., 67–85% yields for substituted pyrroles) .

- Temperature control : Lower temperatures (0–25°C) suppress side reactions like over-oxidation .

Q. What strategies improve the stability of this compound in biological assays?

- Prodrug design : Ethoxycarbonyl groups are hydrolyzed in vivo to enhance solubility .

- Lipid encapsulation : Nanoformulation with PEGylated liposomes extends half-life in plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.